molecular formula C25H27N3O4S B2878439 N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 866894-87-3

N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2878439
CAS No.: 866894-87-3
M. Wt: 465.57
InChI Key: BRQIUEWXUANGQW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzofuro[3,2-d]pyrimidine core with a sulfanylacetamide moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-4-31-11-7-10-28-24(30)23-22(19-8-5-6-9-20(19)32-23)27-25(28)33-15-21(29)26-18-13-16(2)12-17(3)14-18/h5-6,8-9,12-14H,4,7,10-11,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQIUEWXUANGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxypropyl Group: This can be achieved through alkylation reactions using ethoxypropyl halides in the presence of a base.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the benzofuro[3,2-d]pyrimidine intermediate with a suitable sulfanylacetamide derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to inflammation or cell proliferation, by binding to its targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,5-dimethylphenyl)-2-{[3-(3-methoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
  • **N-(3,5-dimethylphenyl)-2-{[3-(3-propyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its specific ethoxypropyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Biological Activity

N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a dimethylphenyl moiety with a benzofuro-pyrimidine core, which is linked to an acetamide group through a sulfanyl bridge. This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific kinases involved in tumor growth and proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators such as cyclins and CDKs .
  • Case Study : A study published in 2019 identified a related compound through screening on multicellular spheroids, demonstrating significant cytotoxicity against various cancer cell lines . This suggests that the compound may share similar mechanisms of action.

Antiviral Activity

Compounds within this chemical class have also been investigated for antiviral properties. Preliminary data indicate that they may inhibit viral replication by targeting specific viral enzymes or host cell receptors .

In Vitro Studies

In vitro assays have demonstrated that N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits:

  • Cytotoxicity : Effective against various cancer cell lines with IC50 values in the low micromolar range.
  • Selectivity : Higher selectivity indices compared to standard chemotherapeutics, indicating a potentially favorable safety profile.

In Vivo Studies

Limited in vivo studies suggest promising results regarding the compound's efficacy in animal models. Notably:

  • Tumor Growth Inhibition : Animal studies have shown significant reductions in tumor size when treated with related compounds .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntiviralInhibits viral replication
CytotoxicityLow micromolar IC50 against cancer cell lines

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